molecular formula C15H11IO3 B1359324 3,4-(Ethylenedioxy)-4'-iodobenzophenone CAS No. 951885-23-7

3,4-(Ethylenedioxy)-4'-iodobenzophenone

Cat. No. B1359324
CAS RN: 951885-23-7
M. Wt: 366.15 g/mol
InChI Key: VHEUREPFSWSZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .


Synthesis Analysis

PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .


Molecular Structure Analysis

The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .


Chemical Reactions Analysis

PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .


Physical And Chemical Properties Analysis

PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .

Scientific Research Applications

Photoluminescent Properties

Research has shown that derivatives of 3,4-ethylenedioxythiophene (EDOT), closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, exhibit significant photoluminescent properties. These derivatives were created through various chemical reactions and displayed notable blue to red photoluminescence, indicating potential applications in photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).

Fluorescence Derivatization in Liquid Chromatography

2-Amino-4,5-ethylenedioxyphenol, a compound similar to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent selectively reacts with aldehydes, forming fluorescent products, demonstrating its utility in analytical chemistry (Nohta et al., 1994).

DNA/RNA Binding and Biological Activity

Compounds characterized by the 3,4-ethylenedioxy extension, such as bisbenzimidazoles, have shown strong affinity and thermal stabilization effects toward ds-DNA. They interact within ds-DNA grooves and agglomerate along ds-RNA. These compounds have demonstrated moderate to strong antiproliferative effects on various carcinoma cell lines, suggesting potential in cancer research (Stolić et al., 2009).

Electrochemical Applications

Research on poly(3,4-ethylenedioxythiophene), a polymer closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has explored its electrochemical behavior and potential applications. This includes studies on electrocatalysis and the development of composite electrodes, indicating possible applications in battery technology and electrochemistry (Pigani et al., 2007).

Safety And Hazards

While specific safety and hazard information for “3,4-(Ethylenedioxy)-4’-iodobenzophenone” is not available, PEDOT is generally considered safe for use in various applications, including in the biomedical field .

Future Directions

PEDOT has drawn considerable attention for its potential applications in various fields, including flexible electronics, biomedical applications, corrosion protection, supercapacitors, and more . Its use in medical biosensors is also being explored .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUREPFSWSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-(Ethylenedioxy)-4'-iodobenzophenone

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